molecular formula C12H11N3O2S B14019778 (2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea CAS No. 29020-78-8

(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea

Cat. No.: B14019778
CAS No.: 29020-78-8
M. Wt: 261.30 g/mol
InChI Key: PLRIKICRAGLAOC-UHFFFAOYSA-N
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Description

(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of hydroxyl groups at the 2 and 4 positions, a methyl group at the 3 position, and an iminothiourea group at the 1 position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea typically involves the reaction of 2,4-dihydroxy-3-methylnaphthalene with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the iminothiourea group. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by using larger reaction vessels and continuous flow reactors to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The iminothiourea group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthylamines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the iminothiourea moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxy-3-methylnaphthalene: Lacks the iminothiourea group.

    1-Naphthylthiourea: Lacks the hydroxyl groups and the methyl group.

    2,4-Dihydroxy-1-naphthylthiourea: Lacks the methyl group.

Uniqueness

(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea is unique due to the presence of both hydroxyl groups and the iminothiourea moiety, which contribute to its distinct chemical and biological properties. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

29020-78-8

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

(2,4-dihydroxy-3-methylnaphthalen-1-yl)iminothiourea

InChI

InChI=1S/C12H11N3O2S/c1-6-10(16)8-5-3-2-4-7(8)9(11(6)17)14-15-12(13)18/h2-5,16-17H,1H3,(H2,13,18)

InChI Key

PLRIKICRAGLAOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1O)N=NC(=S)N)O

Origin of Product

United States

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